
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trans- configuration of this compound indicates the specific spatial arrangement of its substituents, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be achieved through various synthetic routes. One common method involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and esterification . The reaction conditions typically include the use of organocatalysts to achieve high enantioselectivity and yield. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein . The phenyl and ester groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A lactam derivative with different pharmacological properties.
Pyrrolidine-2,5-diones:
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis. The uniqueness of 3-Pyrrolidinecarboxylic acid, 2-phenyl-, methyl ester, trans- lies in its specific configuration and the presence of both phenyl and ester groups, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
Clé InChI |
CQACFNSKPYNJEE-MNOVXSKESA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CCNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



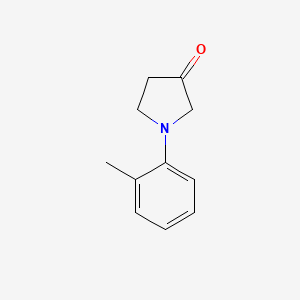
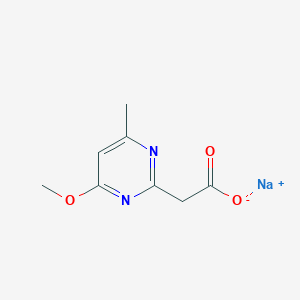
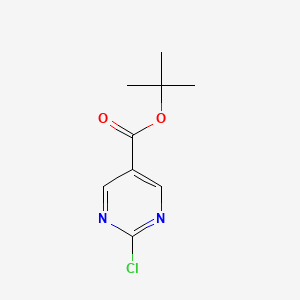
![(3R,8aR)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11817911.png)





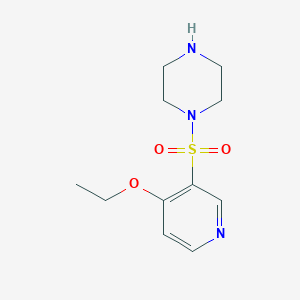

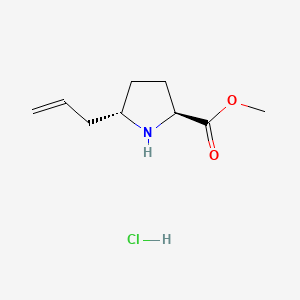
![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
